1-Methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole
Overview
Description
. This compound is characterized by its molecular structure, which includes a methylsulfonyl group, a phenylethylsulfanyl group, and a dihydroimidazole ring.
Mechanism of Action
Target of Action
The primary targets of 1-Methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole are the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory process by catalyzing the biotransformation of arachidonic acid in the cell membrane to produce prostaglandins .
Mode of Action
This compound interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition reduces the production of key pro-inflammatory mediators, prostaglandins .
Biochemical Pathways
The compound affects the arachidonic acid pathway by inhibiting the COX enzymes . This results in a decrease in the production of prostaglandins, which are key mediators in the inflammatory process .
Result of Action
The inhibition of COX enzymes by this compound leads to a reduction in the production of prostaglandins . This results in a decrease in inflammation, pain, and fever, which are typically mediated by these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole typically involves multiple steps, starting with the preparation of the dihydroimidazole core. This can be achieved through the cyclization of an appropriate diamine with a suitable aldehyde or ketone under acidic or basic conditions. Subsequent functionalization introduces the methylsulfonyl and phenylethylsulfanyl groups through specific reactions such as sulfonylation and thiolation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used to introduce oxygen functionalities.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable leaving group.
Major Products Formed:
Scientific Research Applications
This compound has shown promise in several scientific research applications, including:
Chemistry: It can serve as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its unique structure may be useful in studying biological systems and interactions with biomolecules.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs and treatments.
Industry: It may find use in the development of new materials and chemical processes.
Comparison with Similar Compounds
When compared to similar compounds, 1-Methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole stands out due to its unique structural features and potential applications. Similar compounds may include other sulfanyl-containing heterocycles and imidazole derivatives, each with their own distinct properties and uses.
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Properties
IUPAC Name |
1-methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S2/c1-10(11-6-4-3-5-7-11)17-12-13-8-9-14(12)18(2,15)16/h3-7,10H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKDRJICPRNFOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NCCN2S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001333056 | |
Record name | 1-methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001333056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49677404 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
868216-92-6 | |
Record name | 1-methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001333056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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